molecular formula C6H10N3O4- B14222689 (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium

(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium

Cat. No.: B14222689
M. Wt: 188.16 g/mol
InChI Key: SKRPIVPXYYUWNW-CLFYSBASSA-M
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Description

(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium is a complex organic compound with a unique structure that includes a piperidine ring, carboxyl group, and oxido-oxidoiminoazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through the hydrogenation of pyridine or by using other cyclization methods. The carboxyl group is introduced via carboxylation reactions, often using carbon dioxide under high pressure. The oxido-oxidoiminoazanium moiety is then added through a series of oxidation and nitration reactions, which require specific reagents and conditions to ensure the correct configuration and stability of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxido-oxidoiminoazanium moiety to other functional groups.

    Substitution: The piperidine ring and carboxyl group can participate in substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it suitable for use in various industrial processes, including catalysis and materials science.

Mechanism of Action

The mechanism of action of (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxido-oxidoiminoazanium analogs. Examples include:

  • (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium analogs with different substituents on the piperidine ring.
  • Piperidine derivatives with varying functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H10N3O4-

Molecular Weight

188.16 g/mol

IUPAC Name

(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium

InChI

InChI=1S/C6H11N3O4/c10-6(11)5-2-1-3-8(4-5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7-

InChI Key

SKRPIVPXYYUWNW-CLFYSBASSA-M

Isomeric SMILES

C1CC(CN(C1)/[N+](=N/[O-])/[O-])C(=O)O

Canonical SMILES

C1CC(CN(C1)[N+](=N[O-])[O-])C(=O)O

Origin of Product

United States

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